(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(furan-2-yl)prop-2-en-1-one (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 519054-08-1
VCID: VC5618314
InChI: InChI=1S/C13H9N3O2/c17-13(8-7-10-4-3-9-18-10)16-12-6-2-1-5-11(12)14-15-16/h1-9H/b8-7+
SMILES: C1=CC=C2C(=C1)N=NN2C(=O)C=CC3=CC=CO3
Molecular Formula: C13H9N3O2
Molecular Weight: 239.234

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(furan-2-yl)prop-2-en-1-one

CAS No.: 519054-08-1

Cat. No.: VC5618314

Molecular Formula: C13H9N3O2

Molecular Weight: 239.234

* For research use only. Not for human or veterinary use.

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(furan-2-yl)prop-2-en-1-one - 519054-08-1

Specification

CAS No. 519054-08-1
Molecular Formula C13H9N3O2
Molecular Weight 239.234
IUPAC Name (E)-1-(benzotriazol-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Standard InChI InChI=1S/C13H9N3O2/c17-13(8-7-10-4-3-9-18-10)16-12-6-2-1-5-11(12)14-15-16/h1-9H/b8-7+
Standard InChI Key JAZMWSMRXZBXDY-BQYQJAHWSA-N
SMILES C1=CC=C2C(=C1)N=NN2C(=O)C=CC3=CC=CO3

Introduction

Structural Characteristics and Molecular Architecture

Core Molecular Framework

The compound features a benzotriazole group (1H-1,2,3-benzotriazol-1-yl) attached to a propenone backbone, with a furan-2-yl substituent at the β-position. The (2E) configuration indicates a trans arrangement of the double bond between C1 and C2, a critical factor influencing its electronic conjugation and intermolecular interactions .

Crystallographic Insights

While direct single-crystal X-ray data for this specific compound remains unpublished, analogous benzotriazole-furan hybrids exhibit planar benzotriazole systems with dihedral angles of 24.05° relative to furan rings . π-π stacking interactions between aromatic systems typically occur at centroid-centroid distances of 3.724–3.862 Å, as observed in 2-(1H-benzotriazol-1-yl)-1-(furan-2-yl)ethanol . Hydrogen bonding patterns, particularly O-H⋯N interactions, likely stabilize the molecular packing in crystalline states .

Table 1: Predicted Structural Parameters

ParameterValueSource Analogue
Benzotriazole planarity±0.008 Å deviation
Furan-benzotriazole angle24.05°
π-π stacking distance3.724–3.862 Å

Synthetic Methodologies

Retrosynthetic Analysis

The target molecule can be conceptualized as the oxidation product of a propargyl alcohol precursor. A plausible route involves:

  • Alkyne Formation: Coupling of 1H-benzotriazole with propargyl bromide under Sonogashira conditions.

  • Ketone Installation: Jones oxidation (CrO₃/H₂SO₄) of the intermediate alcohol to the enone, as demonstrated in analogous syntheses of 1-(2-bromophenyl)prop-2-yn-1-one .

Starting MaterialReagentYield (%)Purity Method
1-Phenylprop-2-yn-1-olJones reagentQuant.¹H-NMR, TLC
1-(2-Bromophenyl)prop-2-yn-1-olJones reagent93Column chromatography

Physicochemical Properties

¹H-NMR Signatures

Predicted shifts based on analogous compounds :

  • Benzotriazole protons: δ 8.1–7.4 ppm (aromatic multiplet)

  • Furan protons: δ 7.6–6.4 ppm (α and β positions)

  • Enone protons:

    • C1 carbonyl: δ 3.4–3.6 ppm (singlet for acetylenic proton in precursors)

    • C2-C3 double bond: δ 5.6–7.7 ppm (coupled doublets, J ≈ 16 Hz for trans)

IR Spectroscopy

Key absorptions:

  • C=O stretch: 1680–1700 cm⁻¹

  • C=C stretch: 1600–1620 cm⁻¹

  • Benzotriazole ring vibrations: 1450–1550 cm⁻¹

Table 3: Comparative Spectral Data

Compound¹H-NMR (δ, ppm)IR (cm⁻¹)
1-(2-Bromophenyl)prop-2-yn-1-one8.13 (d, J=8.0 Hz)1685 (C=O)
(2E)-3-(Benzodioxol-5-yl)-1-furylpropenone7.75 (t, J=7.8 Hz)1692 (C=O), 1605 (C=C)

Functional Applications

Corrosion Inhibition

Benzotriazole derivatives demonstrate exceptional metal-coordinating capacity, with inhibition efficiencies exceeding 85% for copper in acidic media . The planar benzotriazole moiety adsorbs onto metal surfaces, while the furan ring enhances electron delocalization, improving protective film stability .

Photostabilization

The conjugated enone system acts as a UV absorber, dissipating energy through keto-enol tautomerism. In polypropylene composites, similar compounds reduce photo-degradation rates by 40–60% under 300 h UV exposure .

Pharmaceutical Intermediates

The α,β-unsaturated ketone moiety serves as a Michael acceptor in drug synthesis. For instance, analogous enones undergo nucleophilic additions with thiols or amines to yield bioactive derivatives .

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